N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
描述
属性
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-12-6-8-13(9-7-12)25(23,24)10-2-5-16(22)21-17-14-3-1-4-15(14)19-11-20-17/h6-9,11H,1-5,10H2,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIWZWIEYWZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogues
Cyclopenta[d]pyrimidine Derivatives
Key Analogues from and
describes cyclopenta[d]pyrimidine derivatives optimized as anti-microtubule agents. The parent compound (±)-1·HCl and its analogues (e.g., 30·HCl ) highlight critical structure-activity relationships (SAR):
Comparison with Target Compound :
- The target compound lacks a methoxy group but includes a 4-fluorophenyl sulfonyl substituent. Fluorine atoms are often used to improve metabolic stability and binding affinity.
- The absence of a 6-substituent aligns with SAR findings in , which indicate this position may tolerate structural simplification without losing activity .
Ipatasertib Intermediates ()
The synthesis of (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine (an intermediate for Ipatasertib, a kinase inhibitor) shares the cyclopenta[d]pyrimidine core with the target compound. However, Ipatasertib derivatives incorporate piperazine and hydroxy-methyl groups instead of the sulfonamide-butanamide chain. This difference likely shifts the mechanism from microtubule disruption () to kinase inhibition .
Sulfonamide and Butanamide Analogues
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides ()
This compound features a pyrimidine-sulfanyl-sulfonamide structure. Key differences include:
- A morpholinyl group instead of the cyclopenta[d]pyrimidine core.
- A trimethylbenzenesulfonamide group, which may confer higher lipophilicity compared to the target compound’s fluorophenyl sulfonyl chain .
Butanamide Derivatives ()
lists butanamide analogues with tetrahydropyrimidin-1(2H)-yl and phenoxyacetamido groups. These compounds emphasize stereochemical complexity (e.g., (R)- and (S)-configurations) and bulky aromatic substituents, which may influence solubility and target selectivity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
常见问题
Q. What are the common synthetic routes for N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or sulfonylation. For example, cyclopenta[d]pyrimidine derivatives are often synthesized using NaHCO₃/NaI as catalysts (similar to ). Optimization requires adjusting temperature (50–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Design of Experiments (DoE) statistical methods can minimize trial runs and identify critical parameters (e.g., pH, reaction time) .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions, with HSQC/COSY for connectivity .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- HPLC : C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
Q. Which in vitro assays are suitable for evaluating cytotoxicity and mechanism of action?
- Methodological Answer : The sulforhodamine B (SRB) assay is widely used for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and compatible with high-throughput platforms . For mechanism studies, tubulin polymerization assays (e.g., paclitaxel-binding inhibition) can identify anti-microtubule activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve antitumor potency?
- Methodological Answer :
-
Substituent variation : Modify the 4-fluorophenylsulfonyl group (e.g., replace F with Cl or CF₃) and cyclopenta[d]pyrimidine core (e.g., methyl or methoxy substitutions).
-
In vitro testing : Screen analogues against diverse cancer cell lines (e.g., breast MDA-MB-231, pancreatic PANC-1) to identify nanomolar inhibitors. Prioritize compounds with IC₅₀ < 10 nM .
-
Resistance profiling : Test against P-glycoprotein (Pgp)-overexpressing cells to assess bypass of drug efflux mechanisms .
Substituent IC₅₀ (nM) Resistance Ratio (Pgp+/Pgp-) 4-Fluorophenyl 1.2 1.5 4-Chlorophenyl 0.8 1.2 Parent compound 8.5 7.0 Data adapted from .
Q. What in vivo models are appropriate for validating efficacy, and how are pharmacokinetic parameters optimized?
- Methodological Answer :
- Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with triple-negative breast cancer cells (MDA-MB-231). Administer compounds intravenously (5–20 mg/kg) and monitor tumor volume biweekly .
- PK optimization : Increase water solubility via salt formation (e.g., HCl salts) or PEGylation. Measure plasma half-life using LC-MS/MS and adjust dosing intervals to maintain therapeutic concentrations .
Q. How can contradictory data in biological activity (e.g., varying IC₅₀ across cell lines) be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify gene expression differences in resistant lines (e.g., βIII-tubulin overexpression).
- Dose-response validation : Repeat experiments with orthogonal assays (e.g., ATP-based viability vs. SRB) to rule out false positives .
Q. What computational strategies enhance reaction design and mechanistic understanding?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for yield improvement.
- Docking studies : Simulate compound binding to tubulin (PDB: 1SA0) to prioritize analogues with stronger hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
